molecular formula C25H32N2O5S B11450184 Methyl 4-{[2-(tert-butylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate

Methyl 4-{[2-(tert-butylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate

Cat. No.: B11450184
M. Wt: 472.6 g/mol
InChI Key: ZIJAWHYMFLLWOZ-UHFFFAOYSA-N
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Description

Methyl 4-{[2-(tert-butylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoate ester linked to a tetrahydroisoquinoline moiety, which is further substituted with tert-butylcarbamothioyl and dimethoxy groups. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[2-(tert-butylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate typically involves multiple steps, including the formation of the tetrahydroisoquinoline core, introduction of the tert-butylcarbamothioyl group, and esterification with benzoic acid derivatives. Common reagents used in these reactions include tert-butyl isocyanate, dimethoxybenzene, and benzoic acid derivatives. Reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods like recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are commonly used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[2-(tert-butylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position or other reactive sites, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, at specific positions on the molecule.

Scientific Research Applications

Methyl 4-{[2-(tert-butylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases or conditions.

    Industry: It can be utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-{[2-(tert-butylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-tert-butylbenzoate: A simpler ester with similar benzoate structure but lacking the tetrahydroisoquinoline moiety.

    Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Another ester with a tert-butyl group, used in organic synthesis.

    Methyl tert-butyl ether: A common ether with a tert-butyl group, used as a solvent and fuel additive.

Uniqueness

Methyl 4-{[2-(tert-butylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is unique due to its complex structure, which combines multiple functional groups and a tetrahydroisoquinoline core

Properties

Molecular Formula

C25H32N2O5S

Molecular Weight

472.6 g/mol

IUPAC Name

methyl 4-[[2-(tert-butylcarbamothioyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C25H32N2O5S/c1-25(2,3)26-24(33)27-12-11-17-13-21(29-4)22(30-5)14-19(17)20(27)15-32-18-9-7-16(8-10-18)23(28)31-6/h7-10,13-14,20H,11-12,15H2,1-6H3,(H,26,33)

InChI Key

ZIJAWHYMFLLWOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=S)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)C(=O)OC)OC)OC

Origin of Product

United States

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